Anti-HIV-1 Potency Profile
In primary human lymphocytes, 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA) exhibits an IC₅₀ range of 0.36–10 μM against wild-type HIV-1, which is three- to fivefold less potent than 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG; IC₅₀ 0.19–2.1 μM) but comparable to the clinically approved NRTI abacavir (ABC) [1]. This potency differential is consistent across T-cell lines (MT-4, HeLa) and is attributable to differences in intracellular phosphorylation efficiency between the adenine and guanine ADPNs. For applications requiring maximal antiviral potency, 3'-azido-ddG may be preferred; for studies focused on adenine-based nucleoside metabolism or structure-activity relationships, 3'-azido-ddA provides a critical comparator.
| Evidence Dimension | Anti-HIV-1 inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | 3'-azido-ddA: IC₅₀ = 0.36–10 μM |
| Comparator Or Baseline | 3'-azido-ddG: IC₅₀ = 0.19–2.1 μM; Abacavir: comparable potency |
| Quantified Difference | 3'-azido-ddA is 3- to 5-fold less potent than 3'-azido-ddG |
| Conditions | Primary human lymphocytes, HeLa cells, and T-cell lines; in vitro HIV-1 replication assay |
Why This Matters
This quantifies the potency hierarchy within the ADPN class, enabling informed selection between adenine- and guanine-based analogs based on experimental sensitivity requirements.
- [1] Sluis-Cremer N, Koontz D, Bassit L, Hernandez-Santiago BI, Detorio M, Rapp KL, et al. Anti-Human Immunodeficiency Virus Activity, Cross-Resistance, Cytotoxicity, and Intracellular Pharmacology of the 3′-Azido-2′,3′-Dideoxypurine Nucleosides. Antimicrob Agents Chemother. 2009;53(9):3715-3719. View Source
